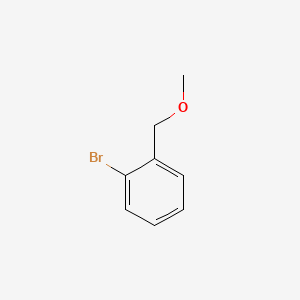

1-Bromo-2-(methoxymethyl)benzene

描述

Nomenclature and Structural Representation in Chemical Literature

In scientific literature, precise and unambiguous identification of chemical compounds is paramount. 1-Bromo-2-(methoxymethyl)benzene is systematically named following IUPAC conventions, and it is also registered under a unique CAS number. Its structure is commonly represented using various chemical notations that facilitate its identification in databases and publications. sigmaaldrich.comuni.lusigmaaldrich.comsynquestlabs.comscbt.com

Below is a table summarizing the key identifiers and structural representations for this compound. sigmaaldrich.comuni.lusigmaaldrich.com

| Identifier Type | Value |

| IUPAC Name | This compound |

| CAS Number | 52711-30-5 |

| Molecular Formula | C₈H₉BrO |

| Molecular Weight | 201.06 g/mol |

| InChI | 1S/C8H9BrO/c1-10-6-7-4-2-3-5-8(7)9/h2-5H,6H2,1H3 |

| SMILES | COCc1ccccc1Br |

Historical Context and Significance in Organic Chemistry

While a singular discovery paper for this compound is not prominent in historical records, its significance is understood through the development of fundamental reactions in organic chemistry. The compound's structure incorporates two key functional groups whose chemistries are foundational to modern synthesis: the aryl bromide and the benzyl (B1604629) ether.

Aryl bromides, such as bromobenzene (B47551), have been central to organic synthesis for over a century. wikipedia.orgnih.gov Their preparation via electrophilic aromatic substitution of benzene (B151609) is a classic reaction. alfa-chemistry.comyoutube.com Historically, the bromine atom on an aromatic ring was recognized as a crucial functional group for forming new carbon-carbon bonds, most notably through the Grignard reaction. wikipedia.orgpatsnap.com The advent of palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions in the latter half of the 20th century, vastly expanded the utility of aryl bromides, cementing them as indispensable tools for constructing complex molecular architectures. patsnap.com

Concurrently, benzyl ethers became established as one of the most reliable and widely used protecting groups for alcohols. organic-chemistry.orgorgsyn.org Their formation, typically via the Williamson ether synthesis, involves reacting an alcohol with a benzyl halide under basic conditions. organic-chemistry.orgyoutube.com The stability of the benzyl ether under a wide range of reaction conditions, coupled with its straightforward removal through catalytic hydrogenation, made it invaluable in multi-step syntheses. youtube.com

The significance of this compound lies at the intersection of these two areas. It is a bifunctional reagent that combines the reactivity of an aryl bromide with the stability of a benzyl ether. Its synthesis can be readily envisioned from commercially available 2-bromobenzyl alcohol or 2-bromobenzyl bromide through a standard Williamson ether synthesis. synquestlabs.com This structure allows chemists to perform reactions at the bromine site (e.g., metal-catalyzed coupling) while the methoxymethyl group remains intact, or to utilize the ortho-relationship between the two groups to direct further substitutions on the aromatic ring. st-andrews.ac.uk

Current Research Landscape and Emerging Trends Pertaining to this compound

The contemporary use of this compound is predominantly in the field of medicinal chemistry, where it serves as a key starting material for the synthesis of biologically active molecules. scbt.comchem-tools.com Research trends indicate its application as a scaffold to build complex derivatives with potential therapeutic value.

A notable emerging trend is its use in the synthesis of diaryl methanes, which are structural motifs found in many pharmacologically active compounds. nih.govgoogle.comorganic-chemistry.org A 2022 study highlighted the use of a related compound, (2-bromo-4,5-dimethoxyphenyl)methanol, as a precursor for synthesizing novel bromophenol derivatives. nih.gov These derivatives were designed as inhibitors for critical metabolic enzymes, including acetylcholinesterase (AChE) and carbonic anhydrases (hCA I and hCA II), which are therapeutic targets for diseases like Alzheimer's, glaucoma, and epilepsy. nih.gov In this research, the bromo-benzyl alcohol core, analogous to the structure of this compound, was reacted with various substituted benzenes to produce a library of diaryl methane (B114726) compounds. These were subsequently tested for their enzyme inhibitory activity. nih.gov

The findings from this research underscore the value of the brominated benzyl scaffold in generating potent enzyme inhibitors. The table below details the inhibitory activities of some of the synthesized compounds derived from this research strategy. nih.gov

| Derivative Compound | Target Enzyme | Inhibition Constant (Kᵢ) |

| 1-Bromo-4,5-dimethoxy-2-(5-methoxy-2-methylbenzyl)benzene | hCA I | 2.53 ± 0.25 nM |

| 1-Bromo-4,5-dimethoxy-2-(5-methoxy-2-methylbenzyl)benzene | hCA II | 1.63 ± 0.11 nM |

| 4-(2-Bromo-4,5-dimethoxybenzyl)-2-methoxyphenol | hCA I | 9.35 ± 1.88 nM |

| 4-(2-Bromo-4,5-dimethoxybenzyl)-2-methoxyphenol | hCA II | 7.41 ± 1.21 nM |

| 4-(2-Bromo-4,5-dimethoxybenzyl)-2-methoxyphenol | AChE | 6.54 ± 1.03 nM |

This research exemplifies the current trend of using this compound and its analogs as versatile building blocks in drug discovery. jchemrev.com The presence of the bromine atom provides a reliable reaction site for creating diverse libraries of compounds through established coupling chemistries, facilitating the exploration of structure-activity relationships (SAR) to identify potent and selective therapeutic agents. nih.gov

Structure

3D Structure

属性

IUPAC Name |

1-bromo-2-(methoxymethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO/c1-10-6-7-4-2-3-5-8(7)9/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFAZLCRHLRJNAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00513165 | |

| Record name | 1-Bromo-2-(methoxymethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00513165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52711-30-5 | |

| Record name | 1-Bromo-2-(methoxymethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52711-30-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-2-(methoxymethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00513165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Bromo 2 Methoxymethyl Benzene

Established Reaction Pathways and Their Mechanistic Underpinnings

Electrophilic Aromatic Substitution Approaches

Electrophilic aromatic substitution (EAS) is a fundamental strategy for the halogenation of aromatic rings. masterorganicchemistry.commsu.edu In this approach, a benzene (B151609) ring attacks a strong electrophile, leading to the substitution of a hydrogen atom. masterorganicchemistry.comyoutube.com For the synthesis of 1-Bromo-2-(methoxymethyl)benzene, this involves the direct bromination of (methoxymethyl)benzene.

The reaction typically employs molecular bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum bromide (AlBr₃). libretexts.orgmasterorganicchemistry.com The catalyst polarizes the Br-Br bond, creating a potent electrophile, sometimes represented as Br⁺, which is then attacked by the electron-rich benzene ring. libretexts.orgpressbooks.pub

Mechanism:

Formation of the Electrophile: The Lewis acid catalyst reacts with bromine to form a more electrophilic species (e.g., Br-Br-FeBr₃). youtube.com

Nucleophilic Attack: The π-electron system of the (methoxymethyl)benzene ring attacks the electrophilic bromine atom. This is the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. youtube.comlibretexts.org

Deprotonation: A weak base, such as the FeBr₄⁻ complex formed in the first step, removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring and yielding the final product. libretexts.orgyoutube.com

The methoxymethyl group (-CH₂OCH₃) is an ortho-, para-directing activator. This is because the oxygen atom can donate electron density to the ring via resonance, stabilizing the arenium ion intermediate when the attack occurs at the ortho and para positions. libretexts.org Therefore, the electrophilic bromination of (methoxymethyl)benzene will yield a mixture of ortho and para isomers, from which the desired this compound (the ortho product) must be separated.

Nucleophilic Substitution Strategies for Bromine Introduction

While direct nucleophilic substitution of hydrogen on an unactivated benzene ring is not feasible, bromine can be introduced via nucleophilic substitution of a suitable leaving group, most notably a diazonium salt in the Sandmeyer reaction. This pathway is less direct as it requires the preparation of an aniline (B41778) precursor.

The starting material for this route would be 2-(methoxymethyl)aniline (B3022783).

Mechanism (Sandmeyer Reaction):

Diazotization: The primary aromatic amine, 2-(methoxymethyl)aniline, is treated with a nitrous acid source (typically sodium nitrite, NaNO₂, and a strong acid like HBr) at low temperatures (0–5 °C) to form a diazonium salt, 2-(methoxymethyl)benzenediazonium bromide.

Substitution: The diazonium salt is then treated with copper(I) bromide (CuBr). The copper catalyst facilitates the replacement of the diazonio group (-N₂⁺) with a bromide ion, releasing nitrogen gas and forming this compound.

Another, though less common, mechanism is nucleophilic aromatic substitution (SNAr). This reaction requires a ring that is highly activated by strong electron-withdrawing groups, which is not the case for a simple methoxymethyl-substituted ring. youtube.comlibretexts.org The SNAr mechanism involves the addition of a nucleophile to the ring to form a resonance-stabilized carbanion (a Meisenheimer complex), followed by the elimination of a leaving group. youtube.comlibretexts.org

Radical Halogenation Techniques, including N-Bromosuccinimide (NBS) Mediated Reactions

N-Bromosuccinimide (NBS) is a versatile reagent primarily used for the radical bromination of allylic and benzylic positions. missouri.edupw.livemasterorganicchemistry.com However, it can also be used to brominate electron-rich aromatic compounds such as phenols and anilines. nih.govslideshare.net Given that the methoxymethyl group activates the benzene ring, NBS can serve as a source of bromine for electrophilic substitution.

When used for aromatic bromination, the reaction is often mediated by an acid catalyst and proceeds through an electrophilic, rather than a purely radical, pathway on the ring. However, true radical halogenation targets the benzylic position. For instance, the side-chain bromination of an alkylbenzene using NBS in the presence of a radical initiator (like AIBN or light) follows a free-radical chain mechanism. pw.live This specific application is more relevant for creating a precursor, such as 2-bromobenzyl bromide from 2-bromotoluene, which can then be converted to the target compound.

Mechanism of Radical Benzylic Bromination:

Initiation: A radical initiator creates a small amount of bromine radicals (Br•) from Br₂ which is present in trace amounts or formed from NBS.

Propagation: A bromine radical abstracts a benzylic hydrogen from the starting material, forming a resonance-stabilized benzyl (B1604629) radical and HBr. This benzyl radical then reacts with Br₂ to form the benzylic bromide and a new bromine radical, which continues the chain.

Termination: The reaction ceases when radicals combine with each other.

| Method | Starting Material | Reagents | Key Features |

| Electrophilic Bromination | (Methoxymethyl)benzene | Br₂, FeBr₃ | Direct bromination; yields ortho/para mixture. libretexts.orgpressbooks.pub |

| Sandmeyer Reaction | 2-(Methoxymethyl)aniline | 1. NaNO₂, HBr 2. CuBr | Multi-step; requires aniline precursor. |

| NBS Bromination | (Methoxymethyl)benzene | NBS, Acid Catalyst | Milder alternative for brominating activated rings. nih.gov |

| Radical Benzylic Bromination | 2-Bromotoluene | NBS, Radical Initiator | Forms precursor 2-bromobenzyl bromide. pw.live |

Etherification Reactions for Methoxymethyl Group Introduction

A highly effective and common strategy for synthesizing this compound is through the etherification of 2-bromobenzyl alcohol. nih.gov The Williamson ether synthesis is the classic and most widely used method for this transformation. masterorganicchemistry.comkhanacademy.org

This reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile in an SN2 reaction with an alkyl halide. masterorganicchemistry.comyoutube.com

Mechanism (Williamson Ether Synthesis):

Alkoxide Formation: 2-Bromobenzyl alcohol is treated with a strong base, such as sodium hydride (NaH), to deprotonate the hydroxyl group, forming a sodium 2-bromobenzylalkoxide.

Nucleophilic Substitution (SN2): The resulting alkoxide, a potent nucleophile, attacks a methylating agent like methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄). The attack occurs via an SN2 mechanism, displacing the halide or sulfate leaving group to form the ether linkage. youtube.comyoutube.com

This method is highly efficient because it builds the desired molecule from two readily available precursors and the reaction site is not on the aromatic ring, avoiding issues of regioselectivity.

| Starting Material | Base | Methylating Agent | Mechanism | Yield |

| 2-Bromobenzyl alcohol | Sodium Hydride (NaH) | Methyl Iodide (CH₃I) | SN2 | Generally high |

| 2-Bromobenzyl alcohol | Potassium Carbonate (K₂CO₃) | Methyl Benzenesulfonate | SN2 | Good |

Advanced Synthetic Strategies and Innovations

One-Pot Synthetic Methodologies

Modern synthetic chemistry emphasizes efficiency, reduced waste, and simplified procedures. One-pot syntheses, where multiple reaction steps are performed in a single reaction vessel without isolating intermediates, exemplify these principles. google.comgoogle.com

For this compound, a hypothetical one-pot process could involve the reduction of 2-bromobenzaldehyde (B122850) to 2-bromobenzyl alcohol, followed by in-situ etherification. For example, after reducing the aldehyde with a reagent like sodium borohydride, a base and a methylating agent could be added directly to the same reaction flask to form the final product, thus telescoping two distinct synthetic steps.

Flow Chemistry Applications in Synthesis

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced heat transfer, improved safety for handling hazardous intermediates, and the potential for process automation and scalability. While specific literature detailing the synthesis of this compound using flow chemistry is not abundant, the principles can be applied based on related transformations.

Flow protocols have been successfully developed for reactions involving ortho-lithiated aryl benzyl ethers. researchgate.net These processes demonstrate the feasibility of handling reactive intermediates, such as organolithium compounds, in a continuous-flow setup. Such a strategy could be adapted for the synthesis of this compound, for instance, by the lithiation of 1,2-dibromobenzene (B107964) followed by a reaction with a suitable methoxymethylating agent within a microreactor. This approach would allow for precise control over reaction temperature and residence time, minimizing side reactions and improving yield. The implementation of a polydimethylsiloxane (B3030410) (PDMS) based microreactor has been shown to be efficient for related continuous flow protocols. researchgate.net

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles to the synthesis of this compound primarily targets the improvement of traditional methods like the Williamson ether synthesis. This reaction is fundamental for creating the ether linkage in the target molecule.

Key green chemistry principles applicable include:

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org

Use of Safer Solvents and Auxiliaries: The use of hazardous solvents should be minimized or eliminated.

Energy Efficiency: Energy requirements for chemical processes should be recognized for their environmental and economic impacts and should be minimized. acs.org

Reduction of Derivatives: Unnecessary derivatization, such as the use of protecting groups, should be minimized or avoided if possible. acs.org

Innovations in the Williamson ether synthesis embody these principles. For example, the use of microwave irradiation under solvent-free conditions with a solid base like potassium carbonate presents a greener alternative to conventional heating in organic solvents. orgchemres.org This method is not only faster and more energy-efficient but also reduces solvent waste. orgchemres.org Another approach involves catalysis at high temperatures (above 300 °C) with weak alkylating agents, which can avoid the production of salt byproducts, a common issue in traditional Williamson synthesis. researchgate.netwikipedia.org This catalytic Williamson ether synthesis (CWES) is particularly suited for the industrial production of alkyl aryl ethers. researchgate.net

Catalytic Methods for Enhanced Efficiency and Selectivity

Catalytic methods are central to modern organic synthesis, offering pathways to high efficiency and selectivity under mild conditions. For this compound, various catalytic systems involving palladium, copper, and even metal-free conditions are highly relevant.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig Coupling)

Palladium catalysis is a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has been extended to the synthesis of aryl ethers from aryl halides and alcohols. organic-chemistry.orgwikipedia.org This methodology could be applied to the synthesis of this compound.

A highly pertinent study demonstrates the selective palladium-catalyzed Suzuki coupling of 1-bromo-2-(chloromethyl)benzene (B1268061) with various arylboronic acids. nih.gov This reaction selectively targets the C(sp²)–Br bond while leaving the benzylic C(sp³)–Cl bond intact, showcasing the high chemoselectivity achievable with a Pd(OAc)₂/PCy₃·HBF₄ catalytic system. nih.gov This selectivity is crucial for synthesizing molecules like this compound, where multiple reactive sites are present. The reaction proceeds in high yields for a variety of arylboronic acids, highlighting its broad applicability.

Table 1: Palladium-Catalyzed Selective Coupling of 1-Bromo-2-(chloromethyl)benzene with Arylboronic Acids nih.gov

| Entry | Arylboronic Acid | Product | Yield (%) |

|---|---|---|---|

| 1 | Phenylboronic acid | 2-(Chloromethyl)-1,1'-biphenyl | 91 |

| 2 | 4-Methylphenylboronic acid | 2'-(Chloromethyl)-4-methyl-1,1'-biphenyl | 95 |

| 3 | 4-Methoxyphenylboronic acid | 2'-(Chloromethyl)-4-methoxy-1,1'-biphenyl | 86 |

| 4 | 4-Fluorophenylboronic acid | 2'-(Chloromethyl)-4-fluoro-1,1'-biphenyl | 80 |

| 5 | 2-Methylphenylboronic acid | 2'-(Chloromethyl)-2-methyl-1,1'-biphenyl | 88 |

Reaction conditions: 1-bromo-2-(chloromethyl)benzene, arylboronic acid, Pd(OAc)₂, PCy₃∙HBF₄, Cs₂CO₃, toluene/H₂O, 80 °C, 2 h.

Copper-Mediated Etherification and Coupling Reactions

Copper-catalyzed reactions represent a cost-effective alternative to palladium-based systems for C-O bond formation. The Ullmann condensation, a classical copper-catalyzed reaction, is a well-known method for synthesizing diaryl ethers. jk-sci.com

More recent studies have focused on improving the conditions for copper-catalyzed etherification. A mechanistic study on the copper-catalyzed reaction of aryl bromides with sodium methoxide (B1231860) has led to a facile synthesis of anisole (B1667542) derivatives. tue.nl This type of reaction is directly applicable to the formation of the methoxymethyl group in the target compound. Furthermore, recyclable heterogeneous copper catalysts have been developed. For instance, a mesoporous SBA-15-anchored N-heterocyclic carbene (NHC)-copper(I) complex has been used for the synthesis of 2,3-disubstituted benzofurans from 1-bromo-2-iodobenzenes. rsc.org This domino reaction, proceeding in the green solvent 2-MeTHF, demonstrates the potential for developing sustainable copper-catalyzed C-O coupling processes. rsc.org

Table 2: Examples of Copper-Catalyzed Reactions

| Reaction Type | Catalyst System | Substrates | Key Features | Reference |

|---|---|---|---|---|

| Methoxydehalogenation | Cu(I) or Cu(II) salts | Aryl bromides, Sodium methoxide | Synthesis of anisole derivatives. | tue.nl |

| Domino C-C/C-O Coupling | SBA-15-NHC-CuI | 1-Bromo-2-iodobenzenes, β-keto esters | Recyclable catalyst, green solvent. | rsc.org |

| C-N Cross-Coupling | Copper salts | 2-Bromoaniline, Thiourea | Synthesis of benzimidazoles, addresses low reactivity of bromo precursors. | nih.gov |

Transition Metal-Free Coupling Conditions

The development of transition-metal-free reactions is a significant goal in green chemistry, as it avoids the cost and potential toxicity of residual metals in the final products. For the synthesis of this compound and related structures, several metal-free methods have been reported.

One notable approach is the transition-metal-free borylation of aryl bromides using bis-boronic acid (BBA) as the diboron (B99234) source. organic-chemistry.orgsci-hub.se This reaction proceeds under mild conditions with a simple base like t-BuOK, converting aryl bromides directly into arylboronic acids. organic-chemistry.org Another strategy involves the thermal generation of aryl radicals from stable triarylbismuthines in the air, which can then be trapped to form arylboronates. beilstein-journals.org

For the ether formation step, a phenol-catalyzed aerobic oxidative method has been developed to form styryl ethers from benzyl alcohols, where DMSO acts as a carbon source under basic, metal-free conditions. rsc.org Additionally, the use of hexafluoroisopropanol (HFIP) as a solvent has been shown to facilitate the synthesis of thioethers and other trisubstituted methanes from secondary benzyl alcohols without the need for a catalyst. acs.org The synthesis of benzyl ethers can also be achieved under neutral conditions using 2-benzyloxy-1-methylpyridinium triflate, which avoids the need for strong acids or bases. nih.govorgsyn.org

Photoredox Catalysis in C-Br Bond Formation or Transformation

Visible-light photoredox catalysis has emerged as a powerful tool for activating organic molecules toward a wide range of transformations under exceptionally mild conditions. nih.gov This technology can be applied to the formation or transformation of C-Br bonds.

While a direct photoredox synthesis of this compound is not explicitly detailed, related transformations suggest its feasibility. For example, photoredox catalysis can generate aryl radicals from aryl halides, which can then participate in C-H arylation reactions. acs.org The reduction of aryl bromides is challenging due to their high negative reduction potentials, but can be achieved using highly reducing photocatalysts or through a two-photon process. acs.org

The combination of photoredox catalysis with another catalytic cycle, known as dual catalysis, has expanded the reaction scope significantly. A prominent example is the merger of photoredox catalysis with nickel catalysis to achieve the coupling of α-carboxy sp³-carbons with aryl halides. nih.gov Another approach involves the enantioselective α-benzylation of aldehydes, where a benzyl radical is generated from a benzyl bromide via a photoredox cycle and then coupled with an enamine. nih.gov These methods highlight the potential of photoredox catalysis to functionalize the benzylic position or to transform the C-Br bond in precursors to this compound through radical-based mechanisms. nih.govacs.org

Regioselectivity and Stereoselectivity in Synthesis

The synthesis of this compound is most commonly achieved through a Williamson ether synthesis. This method involves the reaction of a 2-bromobenzyl halide, typically 2-bromobenzyl bromide, with a methoxide source, such as sodium methoxide. Alternatively, 2-bromobenzyl alcohol can be deprotonated with a strong base to form the corresponding alkoxide, which is then reacted with a methylating agent.

The regioselectivity of this synthesis is primarily dictated by the starting material. By utilizing a pre-functionalized benzene ring with a bromine atom and a functional group at the ortho position (1,2-substitution), the synthesis ensures the desired arrangement in the final product. The key to maintaining this regiochemistry is to employ reaction conditions that favor the etherification at the benzylic position without promoting side reactions, such as nucleophilic aromatic substitution of the bromine atom. The Williamson ether synthesis, being an S_N2 reaction, proceeds readily at the benzylic carbon, which is activated towards nucleophilic attack, while the aryl bromide remains largely unreactive under typical Williamson conditions. organicchemistrytutor.com

One of the primary competing reactions is elimination, which can occur when using secondary or tertiary alkyl halides. chem-station.com However, in the synthesis of this compound, a primary benzylic halide is used, which strongly favors the S_N2 substitution pathway over elimination. organicchemistrytutor.commasterorganicchemistry.com

As this compound is an achiral molecule, stereoselectivity is not a consideration in its synthesis, unless a chiral starting material or catalyst were to be employed, for which there is no common reported procedure.

A possible synthetic approach is the reaction of 2-bromobenzyl chloride with sodium methoxide in a methanol (B129727) medium. The methoxide ion acts as a nucleophile, attacking the electrophilic carbon of the benzyl chloride and displacing the chloride leaving group to form the desired ether. quora.com

Purification and Isolation Techniques for Research Applications

Following the synthesis, the crude product mixture typically contains the desired this compound, unreacted starting materials, the salt byproduct (e.g., sodium bromide or sodium chloride), and potentially minor side products. The isolation and purification of the target compound for research applications are crucial to ensure the accuracy and reproducibility of subsequent reactions.

A common initial workup procedure involves quenching the reaction mixture, often with water, to dissolve the inorganic salts. The organic product is then extracted into a suitable water-immiscible solvent, such as diethyl ether or dichloromethane. The organic layer is subsequently washed with water and/or a saturated brine solution to remove any remaining water-soluble impurities. After drying the organic extract over an anhydrous drying agent like magnesium sulfate or sodium sulfate, the solvent is removed under reduced pressure using a rotary evaporator. orgsyn.org

The primary technique for purifying the crude product is silica (B1680970) gel column chromatography. orgsyn.org This method separates compounds based on their polarity. A slurry of silica gel is packed into a glass column, and the crude product is loaded onto the top of the column. An eluent, which is a solvent or a mixture of solvents, is then passed through the column.

For this compound, a non-polar eluent system is typically effective. A common choice is a mixture of hexanes and ethyl acetate (B1210297), with the proportion of the more polar ethyl acetate being relatively low. rsc.org By carefully selecting the eluent composition, the target compound can be selectively eluted from the column, leaving impurities with different polarities adsorbed on the silica gel or eluting at different times. The fractions containing the pure product are collected, and the solvent is evaporated to yield the purified this compound as a clear, colorless to light yellow liquid. orgsyn.org

Applications in Advanced Organic Synthesis

Building Block in the Synthesis of Complex Organic Molecules

1-Bromo-2-(methoxymethyl)benzene serves as a fundamental building block for constructing more intricate molecular structures. The presence of the bromine atom on the aromatic ring allows for a variety of powerful cross-coupling reactions, which are foundational in modern organic synthesis.

One of the most significant applications is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. organic-chemistry.orglibretexts.org In these reactions, the carbon-bromine bond of this compound readily undergoes oxidative addition to a palladium(0) catalyst. The resulting organopalladium intermediate can then react with a variety of organoboron compounds (boronic acids or esters) to form a new carbon-carbon bond, yielding complex biaryl structures or introducing diverse aryl or vinyl substituents. libretexts.orgnih.govresearchgate.net The general mechanism for this transformation is a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. organic-chemistry.org

Furthermore, the compound can be converted into a Grignard reagent, (2-(methoxymethyl)phenyl)magnesium bromide, by reacting it with magnesium metal. google.comlibretexts.org This organometallic reagent is a potent nucleophile, capable of reacting with a wide range of electrophiles like aldehydes, ketones, and esters to form new carbon-carbon bonds and introduce the 2-(methoxymethyl)phenyl moiety into various molecular frameworks. libretexts.orgyoutube.com These reactions are pivotal for assembling the carbon skeletons of complex target molecules.

The table below summarizes key reactions where this compound acts as a building block.

| Reaction Type | Reagents | Bond Formed | Product Class | Reference |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, Base | Carbon-Carbon (Aryl-Aryl) | Biaryl compounds | organic-chemistry.orgnih.gov |

| Grignard Formation | Magnesium (Mg) | Carbon-Magnesium | Organometallic Reagent | google.comlibretexts.org |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | Carbon-Nitrogen | Aryl amines |

This table is interactive. Click on the headers to sort.

Precursor in Natural Product Synthesis

The structural motifs present in this compound are found within a variety of complex natural products, making it or its derivatives valuable precursors in their total synthesis.

For instance, the total synthesis of the naturally occurring marine bromophenol, 3,4-Dibromo-5-[2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl]benzene-1,2-diol, was accomplished starting from a related bromo-dimethoxy-phenyl methanol (B129727) derivative. researchgate.net This synthesis underscores the importance of the bromo- and methoxymethyl-substituted benzene (B151609) framework in the construction of biologically active natural molecules. The methoxymethyl group can act as a protecting group or a key structural element, while the bromine atom serves as a handle for further chemical transformations. researchgate.net

Indole (B1671886) alkaloids are a large and structurally diverse class of natural products, many of which possess significant biological activity. ias.ac.in The synthesis of these complex molecules often relies on the strategic assembly of substituted indole rings. While not a direct precursor in all cases, the structural elements of this compound are relevant to modern synthetic strategies. For example, the synthesis of 4-(methoxymethyl)-2-methylindole, an alkaloid, has been achieved from 7-bromo-4-(methoxymethyl)-2-methylindole through a reduction reaction. This demonstrates the utility of a bromo-(methoxymethyl)aryl system as a late-stage intermediate in the synthesis of indole-based natural products.

Intermediate in Pharmaceutical Synthesis

The versatility of this compound as a building block extends directly into the realm of pharmaceutical chemistry. The ability to use it in robust and scalable reactions like palladium-catalyzed cross-couplings makes it an attractive intermediate for the synthesis of pharmaceutically relevant molecules.

An active pharmaceutical ingredient (API) is the component of a drug that produces its intended health effects. The synthesis of APIs often involves multiple steps, with intermediates like this compound playing a crucial role. beilstein-journals.org For example, this compound can be envisioned as a precursor to 2-(methoxymethyl)aniline (B3022783). biosynth.com This transformation can be achieved via modern catalytic methods like the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond. The resulting 2-(methoxymethyl)aniline is a valuable intermediate itself, used in the synthesis of more complex molecules, including 2-methoxymethyl-p-phenylenediamine, a key component in certain applications. google.comgoogle.com

In the quest for new medicines, chemists synthesize large libraries of compounds for biological screening. This compound is an ideal starting material for generating such libraries. Using palladium-catalyzed methods like the Suzuki coupling, a single starting material can be reacted with hundreds of different boronic acids to produce a diverse array of biaryl compounds. organic-chemistry.orglibretexts.org Each of these products represents a unique drug candidate that can be tested for activity against various diseases. The reliability and broad substrate scope of these reactions allow for the rapid and efficient creation of novel molecular entities for drug discovery programs.

There is a pressing need for new antimicrobial agents to combat drug-resistant pathogens. Research has shown that organoselenium compounds can act as inhibitors of cysteine proteases, which are essential enzymes for many microbes. In one study, this compound was utilized in the chemoenzymatic synthesis of a series of organoselenium compounds that were evaluated for their inhibitory activity against these enzymes. Furthermore, the brominated methoxyphenyl structural unit is found in a number of natural alkaloids that exhibit antibacterial and antifungal properties. The Suzuki coupling of brominated precursors has also been used to generate novel compounds with promising antimicrobial activities. researchgate.net This highlights the potential of this compound as a scaffold in the development of new classes of antimicrobial drugs.

Synthesis of Specialized Therapeutics

While direct, large-scale synthesis of a named therapeutic agent starting from this compound is not extensively documented in publicly available research, its role as a key intermediate is well-established within the principles of medicinal chemistry. Aryl halides and particularly bromo-aromatic compounds are fundamental building blocks in the synthesis of pharmaceuticals. dicp.ac.cnnih.gov The dual functionality of this compound—a reactive bromine atom for coupling reactions and a methoxymethyl side chain that can be retained or modified—makes it a valuable precursor for creating complex molecular scaffolds.

A pertinent example involves a structurally related compound, 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, which serves as a crucial intermediate in the synthesis of Dapagliflozin. google.comhuatengsci.com Dapagliflozin is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), used in the treatment of type 2 diabetes. huatengsci.com The synthesis of the Dapagliflozin intermediate involves several steps, including Friedel-Crafts reactions and reductions, starting from precursors like 5-bromo-2-chlorobenzoic acid. google.comsci-hub.se This highlights a common strategy in pharmaceutical development where a substituted bromobenzene (B47551) core is assembled and subsequently elaborated into the final active pharmaceutical ingredient. The core structure of this compound fits this paradigm, positioning it as a potential starting material for novel therapeutic agents where an ortho-substituted phenyl group is a key pharmacophoric element.

Table 1: Role of Bromobenzene Derivatives in Therapeutic Synthesis

| Precursor Type | Therapeutic Example (from related precursors) | Key Transformation | Reference |

|---|---|---|---|

| Substituted Bromobenzene | Dapagliflozin | Friedel-Crafts Acylation, Reduction, C-Aryl Glycoside Formation | google.comhuatengsci.com |

Derivatization Strategies for Analytical and Synthetic Purposes

The synthetic utility of this compound is significantly enhanced through various derivatization strategies. The carbon-bromine bond is the primary site for such modifications, most commonly through metal-halogen exchange to form highly reactive organometallic intermediates. wikipedia.orgmasterorganicchemistry.com These derivatives are not typically isolated but are generated in situ to react with a wide range of electrophiles, enabling the construction of new carbon-carbon or carbon-heteroatom bonds.

Two of the most fundamental derivatization strategies are:

Formation of Grignard Reagents: Reaction with magnesium metal (Mg) in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), converts the aryl bromide into the corresponding Grignard reagent, 2-(methoxymethyl)phenylmagnesium bromide. wisc.edumnstate.eduwikipedia.org This organomagnesium compound acts as a powerful nucleophile. umkc.edu

Formation of Organolithium Reagents: Treatment with a strong organolithium base, like n-butyllithium or tert-butyllithium, at low temperatures results in a lithium-halogen exchange, yielding 2-(methoxymethyl)phenyllithium. wikipedia.orgacs.orgyoutube.com Organolithium reagents are generally more reactive than their Grignard counterparts. youtube.com

These organometallic intermediates are pivotal in subsequent coupling reactions. For instance, they are readily used in palladium-catalyzed cross-coupling reactions such as the Suzuki, Stille, and Hiyama reactions to form biaryl compounds, which are common motifs in pharmaceuticals and materials science. organic-chemistry.orgpatsnap.com The direct use of organolithium reagents in palladium-catalyzed cross-couplings with other aryl halides has emerged as a powerful method for creating complex biaryl structures under mild conditions. acs.orgchemistryviews.org

Table 2: Key Derivatization Reactions of this compound

| Derivatization Type | Reagent(s) | Intermediate Formed | Purpose |

|---|---|---|---|

| Grignard Formation | Magnesium (Mg), Anhydrous Ether | 2-(methoxymethyl)phenylmagnesium bromide | Nucleophilic addition, Cross-coupling reactions |

Material Science Applications (e.g., OLEDs)

While specific applications of this compound in material science are not widely reported, its structural features are highly relevant to the design of functional organic materials, including those used in Organic Light-Emitting Diodes (OLEDs). Bromobenzene derivatives, in general, are utilized as building blocks for advanced materials due to their electronic properties and synthetic accessibility. patsnap.com They serve as precursors to liquid crystals, chemical sensors, and flame retardants. patsnap.com

The synthesis of complex organic electronic materials often relies on the step-wise construction of conjugated systems, a process where brominated precursors are essential for building molecular complexity through cross-coupling reactions. The ortho-substitution pattern in this compound is particularly relevant for creating twisted or non-planar molecular structures. This can be advantageous in material science to control intermolecular interactions, influence solid-state packing, and tune the photophysical properties of a material, which are critical factors in the performance of devices like OLEDs. Research on related compounds like 1-bromo-2-(methoxymethoxy)benzene (B2590019) has pointed towards applications in organic and molecular electronics, such as in the synthesis of complex molecular architectures involving fullerenes ("C60 alligator clips"), demonstrating the utility of this substitution pattern in creating materials with specific electronic functions. researchgate.net

Synthesis of Chiral Compounds and Asymmetric Catalysis Applications

The structure of this compound makes it a valuable precursor for the synthesis of chiral ligands, particularly atropisomeric biaryls, which are foundational to the field of asymmetric catalysis. dicp.ac.cnresearchgate.net Atropisomers are stereoisomers resulting from hindered rotation around a single bond, and biaryls with bulky ortho-substituents are the most common examples. rsc.org These chiral ligands are crucial for synthesizing enantiomerically pure compounds, a requirement in the pharmaceutical industry.

The synthesis of these ligands often involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, between two aryl fragments. nih.gov this compound can serve as one of these aryl fragments. The ortho-bromo group provides the reactive site for the coupling, while the ortho-methoxymethyl group acts as a sterically demanding substituent necessary to create a high barrier to rotation in the resulting biaryl product, thus allowing for the isolation of stable atropisomers. nih.govlookchem.com

For example, a general strategy involves the coupling of an ortho-substituted aryl halide with an ortho-substituted arylboronic acid. nih.gov By carefully choosing a chiral catalyst or by resolving the resulting racemic biaryl, enantiomerically pure ligands can be obtained. nih.gov These ligands, often diphosphines or diamines, can then be used to coordinate with transition metals to create catalysts for a wide array of asymmetric transformations, including hydrogenations, C-H functionalizations, and cycloadditions. google.comacs.org The development of catalysts for the asymmetric synthesis of N-C and N-N atropisomers has also been an active area of research. nih.govacs.org

Table 3: Potential Application in Chiral Ligand Synthesis

| Synthetic Target | Key Intermediate Role | Relevant Reaction Type | Potential Application | Reference |

|---|---|---|---|---|

| Atropisomeric Biaryl Ligands | Ortho-substituted aryl halide precursor | Suzuki-Miyaura Coupling | Asymmetric Catalysis | nih.gov |

| C₂-Symmetric Diphosphines | Precursor for central-to-axial chirality transfer | Intramolecular Ullmann Coupling | Asymmetric Hydrogenation | nih.gov |

Table of Mentioned Compounds

| Compound Name |

|---|

| 1,2-dibromoethane |

| This compound |

| 2-(methoxymethyl)phenylmagnesium bromide |

| 2-(methoxymethyl)phenyllithium |

| 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene |

| 5-bromo-2-chlorobenzoic acid |

| n-butyllithium |

| Dapagliflozin |

| Diethyl ether |

| Magnesium |

| tert-butyllithium |

Spectroscopic and Analytical Characterization in Research

Advanced NMR Spectroscopy for Structural Elucidation

¹H NMR, ¹³C NMR, and 2D NMR Techniques

¹H NMR (Proton NMR) spectroscopy of 1-Bromo-2-(methoxymethyl)benzene reveals distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the benzene (B151609) ring typically appear as a complex multiplet in the region of δ 7.0-7.6 ppm. The two protons of the methylene (B1212753) group (-CH₂-) adjacent to the oxygen atom are deshielded and resonate at approximately δ 4.5 ppm, appearing as a singlet. The three protons of the methoxy (B1213986) group (-OCH₃) are the most shielded, giving rise to a singlet at around δ 3.4 ppm.

¹³C NMR (Carbon-13 NMR) spectroscopy provides information about the carbon skeleton of the molecule. For this compound, distinct signals are observed for each unique carbon atom. The carbon atom attached to the bromine (C-Br) is typically found around δ 122 ppm, while the carbon bearing the methoxymethyl group (C-CH₂OCH₃) resonates at a lower field. The remaining aromatic carbons produce signals within the typical aromatic region of δ 127-133 ppm. The methylene carbon (-CH₂-) signal appears around δ 73 ppm, and the methoxy carbon (-OCH₃) is observed at approximately δ 58 ppm.

2D NMR techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to further confirm the structural assignments. COSY spectra establish correlations between coupled protons, helping to assign the complex splitting patterns of the aromatic protons. HSQC spectra correlate proton signals with their directly attached carbon atoms, providing unambiguous assignment of both ¹H and ¹³C signals.

Table 1: ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic-H | 7.0-7.6 (m) | 127-133 |

| -CH₂- | ~4.5 (s) | ~73 |

| -OCH₃ | ~3.4 (s) | ~58 |

| C-Br | - | ~122 |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. wiley.com The IR spectrum of this compound displays characteristic absorption bands that confirm its structure. researchgate.net

Key vibrational frequencies observed in the IR spectrum include:

C-H stretching (aromatic): A sharp band typically appears just above 3000 cm⁻¹, characteristic of the C-H bonds on the benzene ring.

C-H stretching (aliphatic): Bands in the region of 2850-3000 cm⁻¹ correspond to the C-H stretching vibrations of the methoxymethyl group. docbrown.info

C-O-C stretching (ether): A strong, prominent band is typically observed in the 1250-1000 cm⁻¹ region, indicating the presence of the ether linkage.

C=C stretching (aromatic): Absorptions in the 1600-1450 cm⁻¹ range are due to the carbon-carbon double bond stretching within the benzene ring.

C-Br stretching: A band in the fingerprint region, typically between 600-500 cm⁻¹, is indicative of the carbon-bromine bond. docbrown.info

Table 2: Characteristic IR Absorption Bands for this compound researchgate.net

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | >3000 |

| Aliphatic C-H | Stretching | 2850-3000 |

| Ether C-O-C | Stretching | 1250-1000 |

| Aromatic C=C | Stretching | 1600-1450 |

| C-Br | Stretching | 600-500 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insight into its structure through fragmentation patterns. For this compound (C₈H₉BrO), the molecular weight is 201.06 g/mol . sigmaaldrich.comsynquestlabs.com

In the mass spectrum, the molecular ion peak ([M]⁺) is expected to appear as a pair of peaks of nearly equal intensity, a characteristic signature of a bromine-containing compound due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br. docbrown.infoasdlib.org Therefore, peaks would be observed at m/z 200 and 202. The monoisotopic mass of the compound is 199.98367 Da. uni.lu

Common fragmentation patterns for this molecule would involve the loss of the methoxy group (-OCH₃) to give a fragment at m/z 169/171, or the loss of the entire methoxymethyl group (-CH₂OCH₃) to produce a bromobenzyl cation at m/z 170/172. Further fragmentation could involve the loss of the bromine atom, leading to a peak at m/z 121.

Table 3: Predicted Mass Spectrometry Data for this compound uni.lu

| Adduct | m/z (mass-to-charge ratio) |

| [M+H]⁺ | 200.99095 |

| [M+Na]⁺ | 222.97289 |

| [M-H]⁻ | 198.97639 |

| [M+NH₄]⁺ | 218.01749 |

| [M+K]⁺ | 238.94683 |

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for assessing the purity of this compound and for separating it from reaction mixtures or impurities.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis and purification of this compound. A reverse-phase (RP) HPLC method can be employed using a C18 or other suitable nonpolar stationary phase. sielc.com A typical mobile phase would consist of a mixture of acetonitrile (B52724) and water, often with a small amount of acid like formic or phosphoric acid to improve peak shape. sielc.com This method is scalable and can be adapted for preparative separation to isolate impurities. sielc.com

Gas Chromatography (GC) is another powerful technique for the separation and analysis of volatile compounds like this compound. researchgate.net A capillary column with a nonpolar or moderately polar stationary phase, such as one based on dimethylpolysiloxane (like HP-5ms), is often used. researchgate.net The separation of isomers can be achieved by carefully optimizing the temperature program and carrier gas flow rate. researchgate.net GC coupled with a mass spectrometer (GC-MS) provides a robust method for both separation and identification.

Computational Spectroscopy for Theoretical Predictions and Experimental Correlation

Computational methods are increasingly used to predict spectroscopic properties, which can then be correlated with experimental data to confirm structural assignments. Density Functional Theory (DFT) calculations can be used to predict ¹H and ¹³C NMR chemical shifts, as well as IR vibrational frequencies for this compound. These theoretical predictions can aid in the interpretation of complex spectra and provide a deeper understanding of the molecule's electronic structure.

Crystallography and Solid-State Characterization

While this compound is often handled as a liquid or solid at room temperature, its solid-state structure can be determined by X-ray crystallography if suitable single crystals can be grown. sigmaaldrich.comsigmaaldrich.com Crystallographic analysis would provide definitive information about bond lengths, bond angles, and intermolecular interactions in the solid state. mdpi.com For instance, related structures often exhibit π-stacking interactions between aromatic rings in the crystal lattice. researchgate.net Powder X-ray Diffraction (PXRD) can be used to characterize the bulk crystalline material and identify different polymorphic forms. mdpi.com

Theoretical and Computational Studies of 1 Bromo 2 Methoxymethyl Benzene

Computational chemistry provides powerful tools for understanding the intrinsic properties of molecules like 1-Bromo-2-(methoxymethyl)benzene, predicting their behavior, and guiding experimental research. Theoretical studies, ranging from quantum mechanics to molecular dynamics, offer insights into electronic structure, conformational preferences, reactivity, and potential biological activity, complementing laboratory-based investigations.

常见问题

Q. Advanced

- Steric effects : The methoxymethyl group creates steric hindrance, slowing reactions at the ortho position. For example, Suzuki-Miyaura couplings may require bulky palladium catalysts (e.g., XPhos) to access hindered sites.

- Electronic effects : The electron-donating methoxy group increases electron density on the aromatic ring, accelerating electrophilic substitutions but deactivating the ring toward nucleophilic attacks.

- Competing pathways : In Heck reactions, steric bulk may favor β-hydride elimination over coupling, necessitating optimized ligands and bases.

What safety precautions are necessary when handling this compound in laboratory experiments?

Q. Basic

- Personal protective equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods to prevent inhalation of volatile brominated compounds.

- Spill management : Neutralize spills with sodium bicarbonate and dispose of waste in halogenated solvent containers.

How can conflicting spectroscopic data for this compound derivatives be resolved?

Q. Advanced

- Multi-technique validation : Combine 2D NMR (e.g., HSQC, COSY) with IR spectroscopy to resolve overlapping signals.

- Computational modeling : DFT calculations predict NMR chemical shifts and verify experimental data (e.g., Gaussiano9).

- Crystallographic cross-check : Compare experimental X-ray data with predicted crystal packing from software like Mercury.

What role does this compound play in the synthesis of bioactive molecules, and what are the key challenges?

Q. Advanced

- Applications : Serves as a precursor for pharmaceuticals (e.g., kinase inhibitors) and agrochemicals due to its reactive bromine site.

- Challenges :

- Purification : Separation from regioisomers requires HPLC with chiral columns or recrystallization.

- Stability : Hydrolysis of the methoxymethyl group under acidic conditions necessitates anhydrous reaction setups.

- Scalability : Transitioning from lab-scale (mg) to pilot-scale (kg) often faces yield drops due to mixing inefficiencies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。